molecular formula C24H23N5OS2 B2572100 2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 955261-54-8

2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2572100
CAS No.: 955261-54-8
M. Wt: 461.6
InChI Key: GMAZRAFPMPDAEM-UHFFFAOYSA-N
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Description

2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the thiazole derivative with N-[4-(propan-2-yl)phenyl]acetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for its commercial viability .

Chemical Reactions Analysis

Types of Reactions

2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Uniqueness

2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide stands out due to its unique combination of thiazole, pyridazinyl, and pyridinyl groups, which contribute to its diverse biological activities and potential therapeutic applications .

Biological Activity

The compound 2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide , identified by its CAS number 954589-97-0 , is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A pyridazin moiety linked to a thiazole ring.
  • A sulfanyl group that enhances its reactivity.
  • An acetanilide derivative which is often associated with biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from various research studies:

Cell Line IC50 (μM) Reference
HepG2 (liver cancer)74.2
MDA-MB-231 (breast cancer)27.1
HCT116 (colon cancer)1.1
A375 (melanoma)4.2

The compound showed promising results with an IC50 of 27.1 μM against the MDA-MB-231 cell line, indicating it may be a candidate for further development as an anticancer agent. The selectivity towards certain cell lines suggests potential for targeted therapy.

The proposed mechanism of action includes:

  • Inhibition of key signaling pathways involved in cancer cell proliferation.
  • Induction of apoptosis in malignant cells, as evidenced by cell cycle analysis showing an increase in sub-G1 phase cells, indicative of apoptotic activity.

Anti-Tubercular Activity

In addition to its anticancer properties, this compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM , indicating strong potential as anti-tubercular agents .

Case Studies

  • Screening for Anticancer Activity : A study conducted by Fayad et al. involved screening a library of compounds on multicellular spheroids, where the target compound was identified as a promising candidate due to its significant inhibition of tumor growth compared to controls .
  • Synthesis and Evaluation : Another study synthesized several derivatives of thiazole-pyridazine compounds and evaluated their cytotoxicity against HepG2 and MDA-MB-231 cell lines, confirming that modifications in the molecular structure can lead to enhanced biological activity .

Properties

IUPAC Name

2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5OS2/c1-15(2)17-6-8-19(9-7-17)27-21(30)14-31-22-11-10-20(28-29-22)23-16(3)26-24(32-23)18-5-4-12-25-13-18/h4-13,15H,14H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAZRAFPMPDAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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